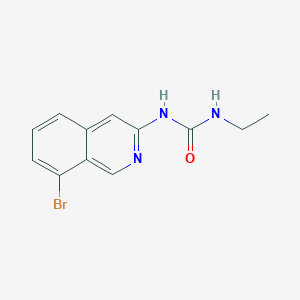
3,4-Dichloro-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-5-methylphenol: is an organic compound with the molecular formula C7H6Cl2O . It is a derivative of phenol, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-5-methylphenol can be synthesized through several methods. One common approach involves the chlorination of 5-methylphenol (m-cresol) using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dichloro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to less chlorinated phenols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Formation of less chlorinated phenols or methylphenols.
Substitution: Formation of substituted phenols with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of disinfectants and antiseptics on microbial growth.
Medicine: It is used in the formulation of antiseptic and disinfectant products for medical and veterinary applications.
Industry: The compound is employed in the production of disinfectants, preservatives, and other industrial chemicals.
Wirkmechanismus
The antimicrobial activity of 3,4-Dichloro-5-methylphenol is primarily due to its ability to disrupt microbial cell membranes and denature proteins. The chlorine atoms in the compound enhance its reactivity, allowing it to interact with and damage essential cellular components of microorganisms. This leads to the inhibition of microbial growth and eventual cell death.
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-4-methylphenol: Another chlorinated phenol with similar antimicrobial properties.
4-Chloro-3-methylphenol: Known for its use as a disinfectant and preservative.
2,4-Dichlorophenol: Used in the synthesis of herbicides and disinfectants.
Uniqueness: 3,4-Dichloro-5-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a methyl group enhances its antimicrobial efficacy and makes it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
94705-20-1 |
|---|---|
Molekularformel |
C7H6Cl2O |
Molekulargewicht |
177.02 g/mol |
IUPAC-Name |
3,4-dichloro-5-methylphenol |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |
InChI-Schlüssel |
FVRLJMQDXQTHFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)

![4-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B13929333.png)


![5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13929343.png)

![4-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13929350.png)



